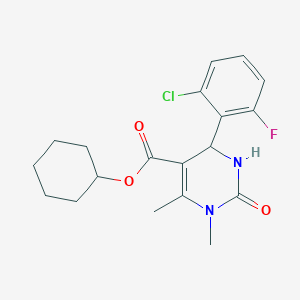![molecular formula C22H27NO2S B11512666 1-Naphthalenesulfonamide, N-[2-(1-adamantyl)ethyl]-](/img/structure/B11512666.png)
1-Naphthalenesulfonamide, N-[2-(1-adamantyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(ADAMANTAN-1-YL)ETHYL]NAPHTHALENE-1-SULFONAMIDE is a compound that combines the structural features of adamantane and naphthalene sulfonamide Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while naphthalene sulfonamide is a functional group known for its versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]NAPHTHALENE-1-SULFONAMIDE typically involves the reaction of adamantane derivatives with naphthalene sulfonyl chloride. One common method involves the use of amantadine (1-aminoadamantane) and dansyl chloride (5-dimethylamino naphthalene-1-sulfonyl chloride) in the presence of a solvent like dichloromethane. The reaction is often carried out under microwave irradiation conditions to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YL)ETHYL]NAPHTHALENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while reduction of the sulfonamide group can produce primary amines.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YL)ETHYL]NAPHTHALENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]NAPHTHALENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide
- N-[2-(Adamantan-1-yloxy)ethyl]-1-naphthamide
- 2-(adamantan-1-yl)-2-oxoethyl benzoates
Uniqueness
N-[2-(ADAMANTAN-1-YL)ETHYL]NAPHTHALENE-1-SULFONAMIDE is unique due to its combination of adamantane and naphthalene sulfonamide, which imparts both stability and reactivity. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C22H27NO2S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyl)ethyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C22H27NO2S/c24-26(25,21-7-3-5-19-4-1-2-6-20(19)21)23-9-8-22-13-16-10-17(14-22)12-18(11-16)15-22/h1-7,16-18,23H,8-15H2 |
InChI Key |
DUZVSWFTURKYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-dimethyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine](/img/structure/B11512585.png)
![9-ethyl-8-(4-methoxybenzoyl)-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B11512591.png)

![10-butyl-1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11512607.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11512619.png)
![9-(4-methoxyphenyl)-2-(1-naphthyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11512621.png)
![N-[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]acetamide](/img/structure/B11512622.png)
![2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide](/img/structure/B11512625.png)
![2,4-dichloro-N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11512626.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11512629.png)
![3,8-Bis(1,3-benzodioxol-5-ylmethyl)-2,3,4,7,8,9-hexahydro[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B11512633.png)
![methyl 3'-(4-methylphenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11512637.png)
![2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B11512646.png)
![N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}-3-(trifluoromethyl)benzamide](/img/structure/B11512648.png)
